![molecular formula C29H27N3O2S B2893918 N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-71-5](/img/structure/B2893918.png)
N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring structure . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar pyrimidine derivatives involve heating acylated aminopyrimidines with a base . The exact products can depend on the nature of the acyl group .Molecular Structure Analysis
The molecular structure likely involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms . Further specifics about the structure could not be found.Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, pyrimidine derivatives can undergo various reactions . For example, heating them with a base can lead to the formation of different pyrimidine derivatives .Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Synthesis of Polyfunctionally Substituted Heterocycles : Innovative methods have been developed to synthesize new derivatives of thioxo-dihydro-pyranopyrimidines and their transformation into condensed pyrazolo, chromeno, pyrimido, and thiopyrimidines. These compounds are characterized by IR, 1H-NMR, and mass spectral studies, contributing significantly to the field of heterocyclic chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Antioxidant Activities : A series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones exhibited promising anti-microbial and anti-oxidant activities. The synthesis of these compounds provides a new avenue for developing therapeutic agents (Ravindernath, Reddy, & Sunil, 2013).
Antimicrobial, Anti-inflammatory, and Analgesic Activities : Novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential as leads for developing new drugs (Rajanarendar et al., 2012).
Advanced Material Synthesis
- One-Pot Multicomponent Synthesis : The synthesis of novel 2-thioxo-benzo[5,6]chromeno[2,3-d]pyrimidin-4-one derivatives via a one-pot multicomponent reaction showcases the efficiency of combining multiple reactants to create complex molecules efficiently (Ahanthem & Laitonjam, 2014).
Pharmacological Evaluation
- Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidines derived from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have been evaluated for their antitubercular and antimicrobial activities, presenting a new class of compounds for addressing infectious diseases (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to targetdihydrofolate reductase (DHFR) , some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and the biotin carboxylase .
Mode of Action
It’s worth noting that pyridopyrimidine drugs, which share a similar structure, inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition ultimately stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The inhibition of dhfr by similar compounds affects thefolic acid pathway , which is crucial for the synthesis of nucleotides and thus, DNA and RNA .
Result of Action
Similar compounds have been reported to stop the synthesis of rna and dna, leading to cell death .
properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-17-9-11-21(12-10-17)27-31-28-23(15-22-7-5-6-8-24(22)34-28)29(32-27)35-16-25(33)30-26-19(3)13-18(2)14-20(26)4/h5-14H,15-16H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCRXXDMDNJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide |
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